molecular formula C20H27N7O B2395958 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415509-82-7

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

Cat. No. B2395958
CAS RN: 2415509-82-7
M. Wt: 381.484
InChI Key: CSJGBMNHDQNGCC-UHFFFAOYSA-N
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Description

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine, also known as CBP-307, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, this compound has been shown to modulate the activity of several ion channels, including the TRPV1 channel.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and cAMP in the brain, which are involved in the regulation of mood and behavior. This compound has also been found to modulate the expression of several genes that are involved in the regulation of inflammation and immune response. Furthermore, this compound has been shown to modulate the activity of ion channels, which are involved in the regulation of pain perception and thermoregulation.

Advantages and Limitations for Lab Experiments

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several advantages for lab experiments. It has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. This compound has also been shown to be stable in various biological matrices, making it suitable for pharmacokinetic and pharmacodynamic studies. However, this compound has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, this compound has limited selectivity for its target enzymes and receptors, which can result in off-target effects.

Future Directions

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several potential future directions for drug development. It has shown promising results in various preclinical studies, and further studies are needed to evaluate its safety and efficacy in humans. This compound has potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, this compound has potential applications in the development of novel pain medications. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its safety and efficacy in humans.
Conclusion:
This compound is a small molecule drug that has shown promising results in various preclinical studies. It has potential applications in the treatment of cancer, inflammation, and neurological disorders. This compound exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors. It has several advantages for lab experiments, including a favorable pharmacokinetic profile and stability in various biological matrices. However, this compound has some limitations for lab experiments, including limited solubility and selectivity. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its safety and efficacy in humans.

Synthesis Methods

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine can be synthesized using a multi-step process, which involves the reaction of several reagents. The synthesis starts with the reaction of 4-chloro-6-cyclobutylpyrimidine with piperazine to form 4-(6-cyclobutylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 4-chloro-2-(morpholin-4-yl)pyrimidine to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in the pathogenesis of these diseases. Furthermore, this compound has been found to have a favorable pharmacokinetic profile, making it a potential candidate for further drug development.

properties

IUPAC Name

4-[2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-2-16(3-1)17-14-19(23-15-22-17)25-6-8-27(9-7-25)20-21-5-4-18(24-20)26-10-12-28-13-11-26/h4-5,14-16H,1-3,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGBMNHDQNGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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